molecular formula C16H15FN6O2 B2791216 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 920419-76-7

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2791216
CAS No.: 920419-76-7
M. Wt: 342.334
InChI Key: HVRFMMXZQRPXNJ-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Coupling Reaction: The resulting 3-fluorophenyl tetrazole is then coupled with 2-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group may facilitate binding to active sites, while the methoxyphenyl group can enhance the compound’s stability and solubility. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea: Similar structure but with a different position of the fluorine atom.

    1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea: Chlorine atom instead of fluorine.

    1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Different position of the methoxy group.

Uniqueness

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-25-14-8-3-2-7-13(14)19-16(24)18-10-15-20-21-22-23(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFMMXZQRPXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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